Aldo-Keto Reductase Selectivity: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic Acid vs. AKR1B1
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid exhibits differential inhibition potency against human aldo-keto reductase family members. It demonstrates an IC50 of 130 nM for AKR1B10 and 88 nM for AKR1B1, indicating a slight (1.48-fold) preference for AKR1B1 over AKR1B10 under the tested conditions [1]. This selectivity profile contrasts with other pyrrolopyridine acetic acid derivatives that may exhibit different isoform preferences.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 130 nM (AKR1B10); 88 nM (AKR1B1) |
| Comparator Or Baseline | AKR1B1 (vs. AKR1B10) |
| Quantified Difference | AKR1B1 IC50 is 42 nM lower (1.48-fold more potent) than AKR1B10 IC50 |
| Conditions | Recombinant human N-terminus His6-tagged AKR1B10 and AKR1B1 expressed in E. coli BL21 DE3; substrate: pyridine-3-aldehyde [1] |
Why This Matters
This selectivity data guides researchers in choosing the appropriate inhibitor for isoform-specific studies, avoiding confounding results from off-target inhibition.
- [1] BindingDB. BDBM50362839 (CHEMBL249447). IC50 data for AKR1B10 and AKR1B1. View Source
